tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-8(7-14)9-4-5-10(9)13/h8-10H,4-7,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLRPEHTOVOWAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CCC2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithium Hexamethyldisilylazide (LiHMDS)-Mediated Cyclization
Azetidine rings can be synthesized via intramolecular cyclization of linear precursors. For example, treatment of benzylic chloride intermediates (e.g., 4a ) with LiHMDS at −50°C in tetrahydrofuran (THF) generates 2-cyano azetidines (5a–d ) in moderate yields (40–53%). This method leverages the strong base’s ability to abstract protons, facilitating ring closure.
Key Reaction Parameters
Reductive Amination for Functionalized Azetidines
Reductive amination offers an alternative route. For instance, reacting 1-Boc-3-aminoazetidine (11 ) with aldehydes (e.g., benzaldehyde) in dichloromethane (DCM) and sodium triacetoxyborohydride (NaBH(OAc)₃) yields N-substituted azetidines (72% yield). Adapting this method for tert-butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate would involve substituting benzaldehyde with a cyclobutylamine-aldehyde precursor.
Introduction of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group is introduced to protect the azetidine nitrogen, enhancing stability during subsequent reactions.
Esterification with tert-Butyl Chloroformate
Reaction of azetidine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) forms the Boc-protected intermediate. This step typically achieves >90% yield under mild conditions (0–25°C, DCM).
Representative Procedure
-
Dissolve azetidine (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq) and tert-butyl chloroformate (1.1 eq) dropwise at 0°C.
-
Stir at room temperature for 12 hours.
Attachment of the 2-Aminocyclobutyl Substituent
Functionalizing the azetidine ring with the 2-aminocyclobutyl group requires precise control to avoid ring strain-induced side reactions.
Nucleophilic Substitution
Reaction of Boc-protected azetidine with 2-aminocyclobutyl precursors (e.g., bromocyclobutylamine) in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures (60–80°C) facilitates substitution. Yields vary widely (30–65%) depending on steric hindrance.
Reductive Amination Adaptations
Modifying the method from, 1-Boc-3-aminoazetidine can react with cyclobutanone followed by NaBH(OAc)₃ to form the secondary amine. This approach may improve yields (up to 70%) due to milder conditions.
Industrial-Scale Production Methodologies
Scalable synthesis necessitates optimizing cost, safety, and yield. Continuous flow reactors and advanced purification techniques (e.g., simulated moving bed chromatography) are employed to enhance throughput.
Table 1: Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| LiHMDS Cyclization | LiHMDS, THF, −50°C | 53 | 95 |
| Reductive Amination | NaBH(OAc)₃, DCM, 0–20°C | 72 | 98 |
| Nucleophilic Substitution | Bromocyclobutylamine, DMSO, 80°C | 65 | 90 |
Comparative Analysis of Synthetic Routes
The reductive amination route () offers the highest yield (72%) and purity (98%), making it preferable for laboratory-scale synthesis. However, industrial applications may favor nucleophilic substitution () due to simpler scalability, despite lower yields. LiHMDS-mediated cyclization ( ) is limited by cryogenic conditions but provides access to diverse azetidine analogs.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions, including the use of catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Overview
tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate is a compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This compound serves as an important intermediate in the synthesis of pharmaceuticals and has potential applications in drug development due to its structural properties.
Medicinal Chemistry Applications
The primary application of this compound lies in its role as a precursor for synthesizing various bioactive compounds. Its structural features allow it to participate in reactions that lead to the formation of therapeutically relevant molecules.
1.1. Synthesis of JAK Inhibitors
One notable application is its use in the synthesis of Janus kinase (JAK) inhibitors, which are critical for treating autoimmune diseases and certain types of cancer. The compound can be transformed into derivatives that exhibit potent inhibitory activity against JAK1 and JAK2 enzymes, thereby modulating immune responses and inflammation .
1.2. Development of Antiviral Agents
This compound has also been investigated for its potential in developing antiviral agents, particularly against Hepatitis C Virus (HCV). The compound can serve as a building block for synthesizing HCV protease inhibitors, which are essential in the treatment of chronic hepatitis C infections .
Organic Synthesis
In addition to its medicinal applications, this compound plays a significant role in organic synthesis, where it acts as an intermediate in various chemical reactions.
2.1. Green Synthesis Techniques
Recent advancements have highlighted the use of green chemistry principles in synthesizing this compound and its derivatives. For example, methods involving microchannel reactors have been developed to produce tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate efficiently and sustainably, showcasing the compound's versatility in industrial applications .
2.2. Synthesis of Novel Heterocycles
The compound is also utilized in creating novel heterocyclic structures that possess unique pharmacological properties. These heterocycles can be further modified to enhance their biological activity or selectivity towards specific targets .
Case Studies
Several studies have documented the successful application of this compound in drug discovery and development.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate with structurally related azetidine derivatives, emphasizing substituent effects, synthetic routes, and physicochemical properties.
Key Comparisons:
Structural Rigidity vs. Reactivity: The 2-aminocyclobutyl group in the target compound introduces greater ring strain compared to the 1-aminocyclopropyl analog . This strain may enhance binding affinity in drug-receptor interactions but reduce synthetic accessibility.
Functional Group Diversity: Bromoethyl (CAS 1420859-80-8) and ethoxy-oxoethyl (CAS 158602-35-8) substituents prioritize synthetic utility (e.g., Suzuki couplings or ester hydrolysis) , whereas the target compound’s amino group enables amide bond formation or salt bridge interactions in drug design.
Synthetic Accessibility :
- Azetidines with heterocyclic substituents (e.g., indole, pyrimidine) are synthesized via aza-Michael additions or nucleophilic substitutions, as seen in . The target compound likely requires cyclobutane ring formation via [2+2] cycloadditions or strain-driven ring expansions.
Physicochemical Properties: The Boc-protected amino group in the target compound may improve solubility compared to non-polar analogs like tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate (CAS 152537-04-7, MW 199.25) .
Biological Activity
tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate (CAS No. 1823805-31-7) is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- Structure : The compound features an azetidine ring, which is known for its role in various pharmacologically active molecules.
Research indicates that compounds similar to this compound can interact with various biological targets. Specifically, azetidine derivatives have been studied for their ability to inhibit key signaling pathways involved in cancer proliferation, particularly the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.
In a study focused on azetidine amides, it was found that certain analogues exhibited potent inhibition of STAT3 activity in vitro, suggesting that this class of compounds could be leveraged for cancer therapeutics . The presence of the carboxylate group plays a critical role in modulating cellular permeability and biological activity.
Anticancer Activity
The compound has shown promise in inhibiting tumor cell proliferation. For instance, azetidine-based compounds have been tested against breast cancer cell lines such as MDA-MB-231 and MDA-MB-468. While some analogues displayed sub-micromolar potency in cell-free assays, their cellular activities were less pronounced due to poor membrane permeability associated with ionized polar groups . However, modifications to the structure, such as converting carboxylic acids to esters, have enhanced cellular uptake and activity .
Summary of Findings from Case Studies
Safety and Toxicology
While the compound shows potential therapeutic benefits, safety assessments are crucial. The compound is classified as causing severe skin burns and eye damage upon contact . Therefore, proper handling protocols must be established when conducting research involving this compound.
Q & A
Q. Basic
- NMR Spectroscopy : 1H and 13C NMR confirm structural integrity, with cyclobutyl protons appearing as distinct multiplet signals (δ 2.5–3.5 ppm) and azetidine carbons resonating near 60–70 ppm .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, typically >95% .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]+ ≈ 255.2 g/mol) .
What are the common derivatization strategies for modifying the 2-aminocyclobutyl group?
Advanced
Derivative design focuses on:
Amino Group Functionalization : Acylation with activated esters (e.g., NHS esters) or reductive alkylation using aldehydes .
Cyclobutane Ring Modifications : Photoinduced [2+2] cycloadditions to introduce strained rings for targeted reactivity .
Example :
How can researchers resolve contradictions in biological activity data across studies?
Q. Advanced
Dose-Response Validation : Perform in vitro assays (e.g., IC50 measurements) across multiple cell lines to rule out cell-specific effects .
Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation explains inconsistent in vivo vs. in vitro results .
Epimerization Checks : Monitor stereochemical integrity via chiral HPLC, as racemization of the cyclobutylamine can alter activity .
What methodological approaches are recommended for studying this compound’s interactions with biological targets?
Q. Advanced
Molecular Docking : Use software like AutoDock Vina to predict binding poses with proteins (e.g., kinase targets). Validate with mutagenesis studies .
Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) for target engagement .
Crystallography : Co-crystallize the compound with its target (e.g., CYP450 enzymes) to resolve binding modes at atomic resolution .
How does the strained cyclobutane ring influence reactivity and pharmacological properties?
Q. Advanced
- Reactivity : The ring’s angle strain enhances susceptibility to ring-opening reactions under acidic conditions, enabling prodrug strategies .
- Pharmacokinetics : Cyclobutane’s rigidity improves metabolic stability compared to linear alkyl chains, as shown in rat plasma stability assays (t1/2 > 6 hours) .
- Target Selectivity : The strained geometry preferentially fits into hydrophobic pockets of enzymes like proteases, reducing off-target effects .
What are the best practices for scaling up synthesis while maintaining purity?
Q. Advanced
Solvent Optimization : Replace dichloromethane with ethyl acetate for greener large-scale reactions .
Catalyst Recycling : Use immobilized Pd catalysts for hydrogenation steps to reduce metal contamination .
Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and automate quenching .
How can researchers design analogs to improve solubility without compromising activity?
Q. Advanced
-
Strategies :
-
Case Study :
Analog Modification Solubility (mg/mL) Activity (IC50 nM) Parent Compound None 0.2 50 tert-Butyl 3-(2-aminocyclobutyl)-1-(sulfonate)azetidine-1-carboxylate Sulfonate addition 5.8 55
What are the critical considerations for in vivo efficacy studies?
Q. Advanced
Formulation : Use lipid-based nanoemulsions to enhance bioavailability (e.g., 40% increase in AUC observed in mice) .
Dosing Regimen : Optimize based on pharmacokinetic parameters (e.g., q.d. vs. b.i.d. dosing to maintain trough levels) .
Biomarker Monitoring : Track target engagement via ELISA or Western blot in blood/tissue samples .
How can computational methods guide the design of this compound derivatives?
Q. Advanced
QSAR Modeling : Correlate substituent electronic properties (Hammett σ) with activity to predict potent analogs .
Free Energy Perturbation (FEP) : Calculate relative binding affinities for virtual screening of derivatives .
ADMET Prediction : Use tools like SwissADME to prioritize compounds with favorable absorption and toxicity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
